molecular formula C16H21Cl2N3 B6288321 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% CAS No. 2737205-44-4

1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95%

Cat. No. B6288321
CAS RN: 2737205-44-4
M. Wt: 326.3 g/mol
InChI Key: BSLMTPBSQLYWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% (1-PPZ-DHC-95), is a piperazine derivative with potential applications in scientific research. It is a colorless crystalline solid with a molecular weight of 253.76 g/mol. 1-PPZ-DHC-95 has been studied for its potential to act as a ligand in various biochemical and physiological processes.

Scientific Research Applications

1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been studied for its potential to act as a ligand in various biochemical and physiological processes. It has been used in studies of neurotransmitter receptors, ion channels, and G-protein coupled receptors (GPCRs). It has also been used to study the binding of small molecules to proteins, as well as the binding of proteins to other molecules. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been used to study the interaction of proteins with other molecules, such as nucleic acids and carbohydrates.

Mechanism of Action

1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% acts as a ligand to bind to receptor sites on proteins. It binds to these sites with a high affinity, allowing it to interact with the target protein and initiate a physiological response. The binding of 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% to the receptor site triggers a conformational change in the protein, which can then activate or inhibit the protein's activity.
Biochemical and Physiological Effects
1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been studied for its potential to affect various biochemical and physiological processes. It has been shown to modulate the activity of several neurotransmitter receptors, ion channels, and GPCRs. In addition, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has been shown to affect the binding of small molecules to proteins and the binding of proteins to other molecules. It has also been shown to modulate the interaction of proteins with other molecules, such as nucleic acids and carbohydrates.

Advantages and Limitations for Lab Experiments

1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and its high purity makes it suitable for use in a wide range of experiments. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has a high affinity for receptor sites, allowing it to interact with target proteins and initiate a physiological response. However, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% does have some limitations for use in lab experiments. It is not a very potent ligand, and its effects may not be as strong as those of other molecules. Additionally, it is not very soluble in water, which may limit its use in certain types of experiments.

Future Directions

1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% has potential applications in a wide range of scientific research fields. Future research could focus on exploring its potential for use as a ligand in drug discovery and development. Additionally, further research could investigate its potential for use in gene regulation and protein engineering. Additionally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% could be studied for its potential to affect the binding of proteins to other molecules, such as nucleic acids and carbohydrates. Finally, 1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% could be studied for its potential to affect the activity of various neurotransmitter receptors, ion channels, and GPCRs.

Synthesis Methods

1-(4-Pyridin-4-yl-benzyl)-piperazine, dihydrochloride, 95% can be synthesized using a two-step process. The first step involves the reaction of 1-piperazine with 4-bromo-4-pyridin-1-ylbenzene in the presence of potassium carbonate in aqueous dimethylformamide (DMF) at room temperature. The second step involves the reaction of the resulting product with dihydrochloride in DMF at 80°C for two hours. The final product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

1-[(4-pyridin-4-ylphenyl)methyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.2ClH/c1-3-15(16-5-7-17-8-6-16)4-2-14(1)13-19-11-9-18-10-12-19;;/h1-8,18H,9-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLMTPBSQLYWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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